4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with amino, bromo, chloro, methyl, and carbonitrile groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsFor example, the synthesis may begin with the cyclization of a suitable precursor to form the pyrrolo[2,3-d]pyrimidine ring, followed by halogenation, amination, and nitrile formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a lead compound in the development of new drugs, particularly for its anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of amino, bromo, chloro, and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Properties
IUPAC Name |
4-amino-6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN5/c1-15-5(9)3(2-11)4-6(12)13-8(10)14-7(4)15/h1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZUYWHTZQBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(N=C(N=C21)Cl)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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